deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

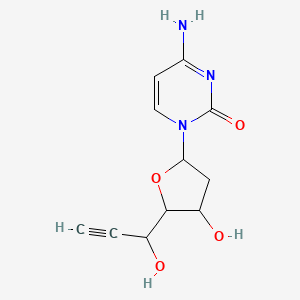

The compound deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H is a synthetic analogue of the antidiuretic hormone arginine vasopressinThis compound is characterized by the deamination at the N-terminal 1 position of arginine vasopressin and the replacement of L-arginine at the 8 position with its D-isomer . Desmopressin is widely used for its potent antidiuretic effects and is devoid of vasopressor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of desmopressin typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as preparative HPLC, are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H: undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the cysteine residues.

Reduction: Reduction reactions can be used to modify the disulfide bridges within the peptide.

Substitution: Substitution reactions can occur at specific amino acid residues to create analogues with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various protecting groups for substitution reactions .

Major Products

The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of cysteine residues can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H involves binding to vasopressin receptors, specifically the V2 receptors in the kidneys . This binding activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). The elevated cAMP levels promote the insertion of water channels (aquaporins) into the apical membrane of renal collecting duct cells, enhancing water reabsorption and reducing urine output .

Comparison with Similar Compounds

Deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H: is unique compared to other similar compounds due to its specific modifications:

Arginine Vasopressin: Unlike arginine vasopressin, desmopressin has a deaminated cysteine at position 1 and a D-arginine at position 8, which enhances its antidiuretic potency and reduces vasopressor effects.

Similar Compounds

- Arginine Vasopressin

- Lypressin

- Oxytocin

Properties

Molecular Formula |

C50H72N14O16S2 |

|---|---|

Molecular Weight |

1189.3 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(7S,13S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4)/t28-,29?,30?,31+,32+,33?,34+;;/m1../s1 |

InChI Key |

GNASTRMPURYAFJ-BOBBFJFTSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10774947.png)

![acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10774956.png)

![(2R,3R,4S,5S,6R)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B10774957.png)

![[(1S,4S,5R,6S,8S,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774962.png)

![N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774965.png)

![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)

![N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774998.png)

![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)

![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)

![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775019.png)